molecular formula C9H13NO2 B14328849 Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate CAS No. 106114-37-8

Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate

Cat. No.: B14328849
CAS No.: 106114-37-8
M. Wt: 167.20 g/mol
InChI Key: NUFKZGSZJCVXJI-UHFFFAOYSA-N
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Description

Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring attached to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of buta-1,3-dien-2-yl pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with butadiene derivatives under controlled conditions. One common method involves the use of β-methylacrolein diethyl acetal as a precursor, which undergoes nucleophilic substitution to form the desired product . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the process may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the butadiene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of buta-1,3-dien-2-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. The butadiene moiety may also participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate is unique due to the presence of both a butadiene moiety and a pyrrolidine ring

Properties

CAS No.

106114-37-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

buta-1,3-dien-2-yl pyrrolidine-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-3-8(2)12-9(11)10-6-4-5-7-10/h3H,1-2,4-7H2

InChI Key

NUFKZGSZJCVXJI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)OC(=O)N1CCCC1

Origin of Product

United States

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